molecular formula C10H6Cl2N6O2 B5337306 6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE

6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE

Cat. No.: B5337306
M. Wt: 313.10 g/mol
InChI Key: QLNAGQQYAALZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE is a complex heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE typically involves multiple steps. One common method starts with the preparation of 2,4-dichloro-5-nitroaniline, which is then subjected to cyclization reactions to form the triazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amines, and other functionalized derivatives that can be further explored for their biological activities .

Scientific Research Applications

6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The nitro and triazole groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE stands out due to its unique combination of nitro and triazole groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(2,4-dichloro-5-nitrophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N6O2/c1-4-14-15-10-13-9(16-17(4)10)5-2-8(18(19)20)7(12)3-6(5)11/h2-3H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNAGQQYAALZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1NC(=N2)C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.